9-Deazaguanine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPRJYSJODFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216202 | |
| Record name | 9-Deazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-58-9 | |
| Record name | 9-Deazaguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065996589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Deazaguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 65996-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Deazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65996-58-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-DEAZAGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2O1DD3CAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 9 Deazaguanine and Its Derivatives
Established Synthetic Pathways for 9-Deazaguanine
Several routes have been established for the synthesis of the core this compound structure.
Modified Batcho-Leimgruber Indole (B1671886) Synthesis
This compound has also been synthesized through a modification of the Batcho-Leimgruber indole synthesis. researchgate.netresearchgate.net This method typically starts from a suitably substituted pyrimidine (B1678525) precursor. One reported approach involves the synthesis of this compound in five steps from 2-amino-6-methyl-5-nitro-4(3)-pyrimidinone. researchgate.net The modification of the Batcho-Leimgruber indole synthesis provides a route to the pyrrolo[3,2-d]pyrimidine core structure of this compound. researchgate.netsci-hub.se
Use of Benzyloxymethyl Protecting Group in Synthesis
The benzyloxymethyl (BOM) group has been employed as a protecting group for the N-3 position in the synthesis of this compound. irb.hrtandfonline.com In a synthetic route, the N-3 position of 2-(N-dimethylaminomethylene)amino-6-methyl-5-nitropyrimidin-4(3H)-one is protected with the benzyloxymethyl group. irb.hr This protected intermediate is crucial for subsequent reaction steps, including treatment with DMF-dimethylacetal and reductive cyclization, leading to the protected this compound derivative. researchgate.nettandfonline.com The BOM group can be removed later in the synthesis, commonly by catalytic hydrogenation. tandfonline.com
Reductive Cyclization Strategies
Reductive cyclization is a key step in several synthetic pathways for this compound. irb.hrirb.hrresearchgate.net This process typically involves the reduction of a nitro group adjacent to a suitable ring system, followed by spontaneous cyclization to form the pyrrole (B145914) ring of the this compound structure. In the Sartorelli five-step approach, reductive cyclization of a key intermediate is utilized to generate the 9-DG core. irb.hr Similarly, reductive cyclization is a component of synthetic routes employing the benzyloxymethyl protecting group. researchgate.nettandfonline.com Reductive cyclization strategies are fundamental in constructing the bicyclic system of this compound from acyclic or monocyclic precursors. sci-hub.seresearchgate.net
Synthesis of Substituted this compound Analogs
Beyond the parent this compound structure, synthetic efforts have also focused on the preparation of substituted analogs to explore their chemical and biological properties.
N-Methyl Derivatives (AG-19-K1 and AG-3)
N-methyl derivatives of this compound, such as 1-methyl-9-deazaguanine (AG-19-K1) and 1,7-dimethyl-9-deazaguanine (AG-3), have been synthesized. irb.hrresearchgate.net The synthesis of these methylated analogs can involve the reaction of 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one with DMF-dimethylacetal under specific conditions. irb.hrirb.hr For instance, reaction with DMF-dimethylacetal in a 1:6 ratio can lead to an N-3 methyl substituted intermediate. irb.hrirb.hr Subsequent dithionite (B78146) reduction of this intermediate has been shown to afford the N-methyl derivatives, with 1-methyl-9-deazaguanine (AG-19-K1) being the main product (45% yield) and 1,7-dimethyl-9-deazaguanine (AG-3) obtained in a lower yield (6%). irb.hr
Data Table: Synthesis of N-Methyl this compound Derivatives irb.hr
| Starting Material | Reagent | Ratio (Starting Material:Reagent) | Intermediate | Reduction Method | Products | Yield (%) |
| 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one | DMF-dimethylacetal | 1:6 | N-3 methyl substituted intermediate | Dithionite reduction | 1-methyl-9-deazaguanine (AG-19-K1) | 45 |
| 1,7-dimethyl-9-deazaguanine (AG-3) | 6 |
9-Halogenated this compound Derivatives
The synthesis of 9-halogenated this compound derivatives, specifically N7-(2'-deoxyribonucleosides), has been reported. A regioselective halogenation can be achieved at the 9-position of a protected this compound nucleobase. For instance, the protected nucleobase 2-{[(dimethylamino)methylidene]amino}-3,5-dihydro-3-[(pivaloyloxy)methyl]-4H-pyrrolo[3,2-d]pyrimidin-4-one (4a) can undergo halogenation using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) researchgate.netresearchgate.net. This reaction yields the corresponding 9-bromo and 9-iodo derivatives researchgate.netresearchgate.net.
Subsequently, nucleobase-anion glycosylation of the protected and halogenated nucleobases with a suitable sugar donor, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride (5), furnishes the protected nucleoside intermediates researchgate.net. Deprotection of these intermediates yields the desired 9-halogenated this compound N7-(2'-deoxyribonucleosides) researchgate.netresearchgate.net.
C-Glycosylation for this compound C-Nucleosides
C-nucleosides, where the sugar moiety is linked to the nucleobase via a carbon-carbon bond, often exhibit enhanced metabolic stability compared to their N-nucleoside counterparts. nih.gov Direct C-glycosylation of guanine (B1146940) analogues, including this compound, has been accomplished under Friedel-Crafts conditions nih.govresearchgate.net. This approach provides a direct synthetic route to this compound C-nucleosides, such as 9-deazaguanosine (2-amino-7-beta-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one) nih.govresearchgate.net.
Electrophilic C-glycosylation has been successfully applied to various guanine and substituted-guanine analogues, typically resulting in yields of approximately 50% nih.govresearchgate.net. This method represents an early reported C-ribosylation of preformed nitrogen heterocycles isosteric with guanine nih.gov. Another approach involves the C-glycosylation of 1-benzyl-9-deazaguanine with protected ribofuranose or deoxyribofuranoside derivatives researchgate.net. Procedures adapted from the reaction of pyrroles with O-glycosylimidates have also been utilized for the key glycosylation step in the synthesis of pyrrolo[3,2-d]pyrimidine C-nucleosides nih.govacs.org.
9-Alicyclic and 9-Heteroalicyclic Derivatives
The synthesis of 9-alicyclic and 9-heteroalicyclic derivatives of this compound has been explored. amercrystalassn.orgamercrystalassn.org These derivatives involve the attachment of cyclic or heteroatom-containing cyclic structures at the 9-position of the this compound core. While specific detailed synthetic routes for a broad range of such derivatives are not extensively detailed in the immediately available search results, the existence of this class of compounds and their synthesis is noted in the literature dating back to the 1990s. amercrystalassn.orgamercrystalassn.org General methods for the preparation of 9-substituted this compound derivatives have been described. blucher.com.brmolaid.com
Multi-Substrate Analogue Inhibitors (e.g., DFPP-DG) via Sonogashira Coupling
Sonogashira coupling has been a key reaction in the synthesis of multi-substrate analogue inhibitors based on the this compound scaffold, such as 9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG) nih.govnih.gov. DFPP-DG and related analogues have been designed as inhibitors of purine (B94841) nucleoside phosphorylase (PNP) nih.govnih.gov.
The synthesis of DFPP-DG and its analogues typically involves a Sonogashira coupling reaction between a 9-deaza-9-iodoguanine derivative and omega-alkynyldifluoromethylene phosphonates nih.govnih.gov. This palladium-catalyzed cross-coupling reaction is effective in forming the carbon-carbon bond necessary to link the modified alkyl chain containing the phosphonate (B1237965) mimic to the this compound core nih.govnih.gov. Sonogashira coupling is a versatile tool for the synthesis of alkynyl-substituted nucleosides and related compounds. tandfonline.commdpi.com
9-Benzoyl 9-Deazaguanines
9-Benzoyl 9-deazaguanines represent another class of this compound derivatives that have been synthesized and evaluated, notably as potent xanthine (B1682287) oxidase inhibitors jst.go.jpjst.go.jp. The synthesis of these compounds involves the introduction of a benzoyl group at the 9-position of the this compound core. While detailed synthetic procedures for 9-benzoyl 9-deazaguanines were not explicitly provided in the search snippets, their synthesis has been reported in the literature. jst.go.jpjst.go.jp
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. rasayanjournal.co.inijnc.irjocpr.com In the context of this compound synthesis, greener methods are being explored. One such approach involves the use of microwave irradiation in the synthesis of 9-deazaguanines blucher.com.br. Microwave-assisted synthesis can offer advantages such as shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods blucher.com.brrasayanjournal.co.inijnc.ir.
Green chemistry methodologies in organic synthesis also encompass techniques like using catalysts, multicomponent reactions, solventless approaches, mechanical procedures, ultrasonic synthesis, and employing alternative solvents such as water, supercritical CO2, or bio-based solvents rasayanjournal.co.inijnc.irjocpr.com. While the application of all these techniques specifically to this compound synthesis may not be widely reported, the general trend in chemical synthesis, including pharmaceutical synthesis, is towards adopting more sustainable and environmentally friendly practices. jocpr.com
Biochemical and Enzymatic Studies of 9 Deazaguanine
Inhibition of Purine (B94841) Nucleoside Phosphorylase (PNP) by 9-Deazaguanine
Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, responsible for the reversible phosphorolytic cleavage of purine nucleosides (like inosine (B1671953) and guanosine) to their respective bases and ribose-1-phosphate. Inhibition of PNP leads to the accumulation of its substrates, particularly deoxyguanosine, which can then be phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are particularly toxic to proliferating T-cells, making PNP a target for immunosuppression and the treatment of T-cell proliferative disorders.
This compound acts as a potent inhibitor of PNP. medchemexpress.comcaymanchem.com Its inhibitory properties have been characterized across various mammalian sources.
Characterization of Inhibitory Properties against Mammalian PNP (e.g., Calf Spleen PNP, Human Erythrocyte PNP)
Studies have demonstrated that this compound and its derivatives are potent inhibitors of PNP from mammalian sources, including calf spleen and human erythrocytes. researchgate.net For instance, 9-(5',5'-difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG), a derivative of this compound, showed apparent inhibition constants (Ki) of 4.4 nM against calf spleen PNP and 8.1 nM against human erythrocyte PNP in the presence of 1 mM phosphate (B84403). nih.gov Another analogue, homo-DFPP-DG, exhibited even greater potency against the human enzyme, with an apparent Ki of 5.3 nM under the same conditions. nih.gov
Original this compound itself has been shown to inhibit calf spleen PNP with an IC50 of approximately 2.3 ± 0.5 µmol dm⁻³ at 1 mmol dm⁻³ phosphate and 12 ± 3 µmol dm⁻³ at 50 mmol dm⁻³ phosphate concentration. irb.hr
Kinetic Mechanisms of PNP Inhibition by this compound and Analogs
This compound and its derivatives have been found to act as competitive inhibitors of PNP with respect to inosine. researchgate.net Kinetic studies with this compound inhibitors against Schistosoma mansoni PNP (SmPNP) also support a competitive mechanism of inhibition, with IC50/Ki values varying from 1.4 to 4.2. scielo.br
Some this compound derivatives, particularly multi-substrate analogues like DFPP-DG, exhibit slow- and tight-binding inhibition kinetics against mammalian PNP. nih.gov Stopped-flow experiments suggest a two-step binding mechanism: E + I <=> (EI) <=> (EI), where E is the enzyme, I is the inhibitor, (EI) is the initial reversible complex, and (EI) is a more tightly bound complex. nih.gov
Effects on PNP Gene Expression
Research indicates that this compound and certain methyl derivatives can influence PNP gene expression in treated leukemia cells in a time-dependent manner. irb.hrirb.hrsrce.hr
Structure-Activity Relationship (SAR) Studies for PNP Inhibition
Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the this compound scaffold affect its inhibitory potency against PNP. medchemexpress.comscielo.brnih.govacs.org These studies have shown that this compound analogues are generally more potent inhibitors of PNP compared to their corresponding guanine (B1146940) analogues. researchgate.netscielo.br The presence of a hydrogen bond donor at position N9 of the this compound base is considered important for forming a strong hydrogen bond with PNP. irb.hrresearchgate.net
Modifications at the N-1 position of the purine base in this compound derivatives, such as methylation, can significantly impact inhibitory activity. For example, 1-methyl-9-deazaguanine (AG-19-K1) and 1,7-dimethyl-9-deazaguanine (AG-3), both with substituents at the N-1 position, were found to be inactive against calf spleen PNP at a concentration of 75 µmol dm⁻³. irb.hr This suggests that the ability to form a hydrogen bond via the N-1-H position is important for potent PNP inhibition. irb.hr
SAR studies for SmPNP inhibitors, including this compound analogs, have revealed important molecular features for binding affinity, such as binding to a hydrophobic pocket near Phe161 and hydrogen bonding to Tyr201. scielo.br
Design of Multi-Substrate Analogue Inhibitors of PNP
The design of multi-substrate analogue inhibitors of PNP has been a significant area of research, often utilizing the this compound scaffold. nih.govnih.govoup.comnih.govoup.comnih.govacs.org These inhibitors are designed to mimic aspects of both substrates, the purine nucleoside and phosphate, in the PNP catalyzed reaction.
9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG) and related analogues were designed as multi-substrate analogue inhibitors based on crystallographic data of PNP complexes. nih.govnih.govoup.comnih.govoup.com These molecules typically consist of a this compound base linked to a phosphate mimic via an alkyl chain. nih.govmpi-cbg.de The alkyl linker occupies the ribose-binding site of the enzyme. mpi-cbg.de DFPP-DG has been shown to be a very potent PNP inhibitor, with picomolar inhibition constants at intracellular phosphate concentrations. nih.govoup.comnih.govnih.gov X-ray crystallographic studies of PNP in complex with DFPP-DG have provided insights into the binding mode of these inhibitors. mpi-cbg.de
PNP as a Therapeutic Target in T-Cell Proliferative Disorders
PNP is considered a valuable therapeutic target, particularly in the context of T-cell proliferative disorders. medchemexpress.comnih.govacs.orgnih.govcore.ac.uk Genetic deficiency in PNP activity in humans leads to a severe selective immunodeficiency primarily affecting T-cells. nih.govresearchgate.net This is because the accumulation of deoxyguanosine and its phosphorylated derivative, dGTP, is particularly toxic to rapidly dividing T-cells. researchgate.net
Potent inhibitors of mammalian PNP are expected to act as selective immunosuppressive agents. nih.gov This makes them potential therapeutic candidates for T-cell cancers (like T-cell leukemias and lymphomas) and certain autoimmune diseases characterized by inappropriate T-cell activation, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disorders. scielo.brnih.govcore.ac.uknih.gov Inhibiting PNP can lead to effects similar to those observed in PNP deficiency, causing T-cell depletion. irb.hrresearchgate.net
While PNP has been explored as a target for various conditions, including parasitic infections, its role in T-cell related disorders is a primary focus for the development of inhibitors like this compound derivatives. scielo.brscielo.br
Here is a summary of some inhibitory data:
| Compound | Target Enzyme Source | Phosphate Concentration | Apparent Ki (nM) | IC50 (µM) | Citation |
| This compound | Calf Spleen PNP | 1 mM | - | 2.3 ± 0.5 | irb.hr |
| This compound | Calf Spleen PNP | 50 mM | - | 12 ± 3 | irb.hr |
| DFPP-DG | Calf Spleen PNP | 1 mM | 4.4 | - | nih.gov |
| DFPP-DG | Human Erythrocyte PNP | 1 mM | 8.1 | - | nih.gov |
| homo-DFPP-DG | Human Erythrocyte PNP | 1 mM | 5.3 | - | nih.gov |
| DFPP-DG (Equilibrium) | Calf Spleen PNP | 1 mM | 0.085 ± 0.013 (pM) | - | nih.gov |
Note: IC50 values are concentration required for 50% inhibition, while Ki values represent the inhibition constant. Picomolar (pM) values indicate very high potency.
Inhibition of Other Enzymes
Beyond its potential interactions in nucleic acid synthesis, this compound has been investigated for its inhibitory effects on several key enzymes.
Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HG(X)PRT) Inhibition
Hypoxanthine-guanine-xanthine phosphoribosyltransferase (HG(X)PRT) is a crucial enzyme in the purine salvage pathway, responsible for converting hypoxanthine (B114508), guanine, and xanthine (B1682287) into their corresponding monophosphate nucleotides. Given the structural similarity of this compound to guanine, its inhibitory potential against HG(X)PRT enzymes from various organisms has been explored.
Studies on Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT), an essential enzyme for purine salvage in the malaria parasite, have shown that this compound derivatives can act as potent inhibitors. For instance, a compound consisting of this compound linked to an acyclic ribocation phosphonate (B1237965) mimic demonstrated a kinetic Ki of 0.5 nM against PfHGXPRT. nih.govresearchgate.net This suggests a strong inhibitory effect. Isothermal titration calorimetry (ITC) studies revealed that the binding of this inhibitor to PfHGXPRT is enthalpically driven and exhibits negative cooperativity for the binding of two inhibitor molecules in the tetrameric enzyme. nih.govresearchgate.net
While some this compound derivatives have shown potent inhibition of PfHGXPRT, their selectivity over human HGPRT (HsHGPRT) can vary. malariaworld.org Some acyclic nucleoside phosphonates containing 9-deazahypoxanthine (a related analog) were found to be low micromolar inhibitors of both PfHGXPRT and human HGPRT, with low to modest selectivity for the parasite enzyme. malariaworld.org However, other acyclic phosphonate inhibitors designed to mimic the phosphate group of substrates have shown greater selectivity for PfHGXPRT relative to HsHGPRT. nih.gov
In the context of Bacillus anthracis HPRT (Hpt-1), this compound has been used as a non-reactive guanine analog in co-crystallization studies with the enzyme and PRPP to understand substrate binding. elifesciences.orgnih.gov This highlights its utility as a tool for studying the active site interactions of HGPRT enzymes.
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is an enzyme involved in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. wikipedia.orgwikipedia.org While the primary focus of this compound research appears to be on phosphoribosyltransferases, there is some indication that derivatives of this compound might also exhibit inhibitory activity against xanthine oxidase. One search result mentions "9-Benzoyl 9-deazaguanines as potent xanthine oxidase inhibitors," suggesting that certain modifications to the this compound structure can lead to XO inhibition. dntb.gov.ua However, detailed research findings specifically on the inhibition of xanthine oxidase by this compound itself were not extensively found in the provided search results.
Molecular Interactions and Binding Affinities
Understanding how this compound interacts with its target enzymes at a molecular level is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs.
Ligand Binding Studies (e.g., Fluorescence Spectroscopy)
Fluorescence spectroscopy is a valuable technique for studying the binding interactions between proteins and ligands, including this compound. Studies using steady-state fluorescence have been conducted to investigate the interactions of trimeric calf spleen purine nucleoside phosphorylase (PNP) with guanine and this compound. nih.govresearchgate.net
These studies aimed to test the hypothesis that PNP stabilizes the anionic form of the purine base upon binding. nih.govresearchgate.net Fluorescence titration experiments with calf spleen PNP showed that the dissociation constants (Kd) for both guanine and this compound binding were largely pH-independent in the range of 7.0 to 10.25. nih.govresearchgate.net At pH 7.0, the Kd for guanine was found to be 0.12 ± 0.02 µM, and for this compound, it was 0.16 ± 0.01 µM. nih.gov Even at higher pH values where a significant percentage of the anionic form exists, the Kd values remained similar (e.g., Kd = 0.15 ± 0.01 µM for guanine at pH 9.0 and 0.25 ± 0.02 µM for this compound at pH 10.25). nih.gov This suggests that the enzyme does not preferentially bind the anionic forms of these ligands over their neutral forms, which challenges a previous hypothesis regarding the involvement of anionic forms in the catalytic mechanism of trimeric PNPs and the role of a strong hydrogen bond with Asn 243. nih.gov
Binding of guanine and this compound to calf spleen PNP resulted in a significant increase in the mixture's fluorescence, approximately 170-180%. researchgate.net This substantial fluorescence enhancement upon binding is considered exceptional compared to natural PNP substrates like phosphate or hypoxanthine. researchgate.net
Here is a table summarizing the dissociation constants obtained from fluorescence titration experiments:
| Ligand | Enzyme | pH | Dissociation Constant (Kd) |
| Guanine | Calf spleen PNP | 7.0 | 0.12 ± 0.02 µM |
| This compound | Calf spleen PNP | 7.0 | 0.16 ± 0.01 µM |
| Guanine | Calf spleen PNP | 9.0 | 0.15 ± 0.01 µM |
| This compound | Calf spleen PNP | 10.25 | 0.25 ± 0.02 µM |
X-ray Crystallography of this compound-Enzyme Complexes
X-ray crystallography has been a powerful tool in determining the precise binding modes and interactions of this compound and its derivatives with various enzymes, particularly purine nucleoside phosphorylase (PNP) and HGPRT.
Crystal structures of PNP in complex with this compound derivatives have provided insights into the molecular basis of their inhibitory activity. For example, crystallographic data for a binary complex of 9-(5',5'-difluoro-5'-phosphonopentyl)guanine (DFPP-G) with calf spleen PNP were used in the design of 9-(5',5'-difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG) as a multi-substrate analogue inhibitor. nih.govnih.gov The crystal structure of a recombinant calf PNP complexed with DFPP-DG at 1.45 Å resolution, one of the highest resolutions reported for a trimeric PNP, showed that DFPP-DG binds to the enzyme's substrate binding sites. mpi-cbg.de This structure confirmed that DFPP-G acts as a multisubstrate analogue inhibitor, binding to both nucleoside- and phosphate-binding sites. researcher.life X-ray analysis has also helped explain the role of aryl groups in the binding of 9-deazaguanines in the PNP active site and revealed rearrangements of hydrogen bonds compared to 8-aminoguanine (B17156) binding, contributing to more potent inhibition. researchgate.netnih.gov
In the context of HGPRT, co-crystallization of Bacillus anthracis Hpt-1 with PRPP and this compound (used as a guanine analog) has been performed. elifesciences.orgnih.gov The resulting crystal structure, determined at 1.64 Å resolution, showed this compound and PRPP coordinated by two Mg2+ ions within each monomer of the enzyme. elifesciences.orgnih.gov Overlay analysis of this structure with the Hpt-1-ppGpp complex structure revealed that ppGpp, an inhibitor, binds to an almost identical pocket as the substrates (PRPP and this compound). nih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking studies complement experimental techniques by providing theoretical insights into the binding interactions and affinities of ligands with enzymes. These computational methods have been employed in the study of this compound and its derivatives as enzyme inhibitors.
Structure-based design of PNP inhibitors has utilized an iterative process involving interactive computer graphics, Monte Carlo-based conformational searching, energy minimization, and X-ray crystallography. researchgate.netnih.gov This approach was used to design potent competitive inhibitors of PNP, including 9-(arylmethyl)-9-deazapurines. researchgate.netnih.gov Molecular modeling and docking studies have been specifically applied to the docking of this compound inhibitors into PNP. nih.gov
These computational methods help predict the binding modes and affinities of small molecules within enzyme binding sites, serving as a standard tool in drug design for lead optimization and virtual screening. nih.govmedsci.org While the search results specifically mention docking of this compound inhibitors into PNP, the general principles of molecular modeling and docking, including consideration of receptor flexibility and the use of scoring functions to evaluate ligand poses, are applicable to studying the interactions of this compound with other enzymes like HG(X)PRT and xanthine oxidase. nih.govmedsci.orgpomics.com
Pharmacological and Therapeutic Research on 9 Deazaguanine
Anticancer Research and Mechanisms of Action
Research into the anticancer properties of 9-Deazaguanine and its derivatives has investigated their ability to inhibit the growth and proliferation of various cancer cell types. These studies aim to understand the molecular mechanisms through which these compounds exert their cytotoxic effects.
Antiproliferative Effects on Tumor Cell Lines (e.g., Leukemia, Lymphoma, Solid Tumors)
This compound and its derivatives have demonstrated antiproliferative effects on a panel of tumor cell lines, including those derived from leukemia, lymphoma, and solid tumors irb.hrresearchgate.net. Studies have shown varying degrees of growth inhibition depending on the specific compound and the cell line tested irb.hrresearchgate.net. For instance, 9-DG and its methyl derivatives have shown moderate antiproliferative effects on investigated tumor cells irb.hr. Some analogues with a this compound aglycone have exhibited better anti-leukaemic and anti-lymphoma activities compared to their guanine (B1146940) and hypoxanthine (B114508) counterparts researchgate.net. At a concentration of 10⁻³ mol dm⁻³, 9-DG inhibited cell proliferation by 40-50% in most tested lines, with the exception of MOLT-4 and HL-60 cells irb.hrresearchgate.net. Methylated derivatives like AG-19-K1 and AG-3 have shown more potent growth inhibition at relatively high doses compared to 9-DG irb.hr. AG-19-K1 at 10⁻³ mol dm⁻³ inhibited the growth of JURKAT, K562, and AGS cells by approximately 80% irb.hrresearchgate.net. AG-3, at the same concentration, inhibited proliferation by about 55% in JURKAT and K562 cells and 45% in AGS and HT-29 cells irb.hr.
The antiproliferative activity has been assessed using methods such as the MTT assay and Trypan blue dye exclusion method to determine cell viability irb.hrresearchgate.net. Some pyrrolo[3,2-d]pyrimidines, which are structurally related to this compound, have shown specificity towards leukemia cell lines in the NCI-60 human tumor cell line panel nih.gov.
Here is a table summarizing some antiproliferative effects:
| Compound | Concentration (mol dm⁻³) | Cell Lines Tested (Examples) | Approximate Growth Inhibition (%) | Source |
| 9-DG | 10⁻³ | JURKAT, K562, AGS, SW620, RAJI, HT-29, HeLa | 40-50 (except MOLT-4, HL-60) | irb.hrresearchgate.net |
| AG-19-K1 | 10⁻³ | JURKAT, K562, AGS | ~80 | irb.hrresearchgate.net |
| AG-3 | 10⁻³ | JURKAT, K562 | ~55 | irb.hr |
| AG-3 | 10⁻³ | AGS, HT-29 | ~45 | irb.hr |
Potential as Guanine Antimetabolite
This compound is considered a purine (B94841) antimetabolite, structurally similar to guanine benchchem.comnih.gov. Antimetabolites function by interfering with normal metabolic pathways, often by mimicking natural metabolites and disrupting critical cellular processes like nucleic acid synthesis benchchem.comnih.gov. This structural similarity allows this compound to potentially interfere with pathways involving guanine.
Incorporation into Nucleic Acids and Cytotoxicity Mechanisms
One of the proposed mechanisms of action for this compound and related compounds involves their incorporation into nucleic acids, such as DNA and RNA benchchem.com. This incorporation can lead to interference with normal nucleic acid processing and function, ultimately contributing to cytotoxicity benchchem.com. While 9-deazaadenosine (c9Ado), a related compound, has been shown to be incorporated into both DNA and RNA in human colon carcinoma cells, with greater labeling of RNA, studies on this compound itself in this specific context were not detailed in the search results nih.gov. The incorporation into nucleic acids can disrupt synthesis and repair processes, leading to various biological effects benchchem.com.
Modulation of Cell Proliferation and Viability
Studies have assessed the effect of this compound and its derivatives on cell proliferation and viability using assays like the MTT assay and Trypan blue dye exclusion irb.hrresearchgate.net. These compounds have been shown to modulate cell growth, with some derivatives exhibiting more pronounced inhibitory effects than 9-DG itself irb.hr. The ability to decrease tumor cell growth indicates their potential in controlling the uncontrolled proliferation characteristic of cancer irb.hr. Analogues with a this compound aglycone have been reported to cause a statistically significant decrease in the viability of human leukemia and lymphoma cells at a concentration of 100 µM researchgate.net.
Preclinical Antitumor Activity (e.g., Mammary Adenocarcinomas)
Preclinical studies have explored the antitumor activity of this compound and its analogs in experimental animal tumor models. For instance, 6-thio-3-deazaguanine, a related purine antimetabolite, has shown significant antitumor activity against various experimental animal tumor models, including C3H mammary adenocarcinoma, Lewis lung carcinoma, adenocarcinoma 755, and leukemias L1210 and P388 nih.gov. While this refers to a 3-deazaguanine derivative, it highlights the exploration of deazaguanine analogs in preclinical models, including mammary adenocarcinomas. Another study mentioned that 3-deazaguanine is a potent inhibitor of a variety of experimental mammary tumors and was about to undergo clinical trial tandfonline.com. Specific preclinical activity of this compound against mammary adenocarcinomas was not explicitly detailed in the search results, although the broader class of deazaguanines has been investigated in this area nih.govtandfonline.com.
Clinical Trial Status (e.g., Phase I trials)
Antiviral Research and Mechanisms of Action
Research into the antiviral properties of this compound and its derivatives has demonstrated inhibitory effects against a range of viruses. These studies have aimed to elucidate the mechanisms by which these compounds interfere with viral life cycles.
Inhibition of Viral Replication (e.g., Semliki Forest Virus, Measles Virus)
In research focusing on measles virus, specifically the SSPE (Subacute sclerosing panencephalitis) strain, the inhibitory effects of several antiviral compounds, including 3-deazaguanine, have been examined. In studies assessing the reduction of measles (SSPE) virus plaque formation in VERO cells, 3-deazaguanine was identified as one of the most selective inhibitors of viral replication among the tested compounds. ctdbase.orgnih.gov
Interference with Viral Nucleic Acid Synthesis
The antiviral potential of this compound derivatives is also linked to their capacity to interfere with the synthesis of viral nucleic acids. As a nucleoside analog, compounds like 9-Benzyl-9-deazaguanine have been explored for their ability to inhibit viral replication or disrupt viral nucleic acid synthesis. uni-freiburg.de
Further insights into how deazaguanine derivatives can impact nucleic acids come from studies on their presence in phage and bacterial DNA. The insertion of 7-deazapurine derivatives into nucleic acid polymers is facilitated by transglycosylases. idrblab.net This suggests a mechanism by which these modified bases can be incorporated into genetic material, potentially leading to interference with normal nucleic acid function or providing protective mechanisms, such as resistance against endonucleases in the case of phage DNA. idrblab.net
Prophylactic Activity in Viral Infection Models
Immunomodulatory and Immunosuppressive Effects
Beyond their antiviral properties, this compound compounds have also been investigated for their effects on the immune system, exhibiting both immunomodulatory and immunosuppressive activities.
Selective Immunosuppressive Activity
A key area of research has focused on the selective immunosuppressive activity of this compound derivatives, often linked to their role as inhibitors of purine nucleoside phosphorylase (PNP). 9-(3-Pyridylmethyl)-9-deazaguanine (BCX-34), for instance, is a known purine nucleoside phosphorylase inhibitor that demonstrates selective immunosuppressive activity.
Genetic deficiency in PNP activity is associated with a severe and selective disorder affecting T-cell function. Consequently, potent inhibitors of mammalian PNP are considered promising selective immunosuppressive agents. Derivatives like 9-deazahypoxanthine (a 6-oxo-9-deazapurine) are being explored as prospective selective immunosuppressive agents with potential therapeutic applications in T-cell proliferative diseases and autoimmune disorders. Another derivative, 9-(5',5'-difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG), has been identified as a potent slow- and tight-binding inhibitor of mammalian PNP. The selective T cell depletion observed with PNP inhibition is attributed to the relatively high kinase and low nucleotidase activity in T cells compared to other cell types.
Application in T-cell Mediated Diseases (e.g., Autoimmune Diseases, Organ Transplantation)
The selective immunosuppressive properties of this compound derivatives, particularly their activity as PNP inhibitors, suggest potential applications in the treatment of T-cell mediated diseases. These include autoimmune diseases and conditions related to organ transplantation.
T-cell mediated processes are central to the pathology of autoimmune diseases and allograft rejection in organ transplantation. Research indicates that this compound derivatives, as potent inhibitors of PNP, are expected to be effective selective immunosuppressive agents against conditions such as T-cell cancers and certain autoimmune diseases.
Effects on T-Cell Response and Proliferation
Purine nucleoside phosphorylase (PNP) plays a critical role in T-cell function and proliferation. Inherited deficiencies in PNP are associated with severe T-cell immunodeficiency, highlighting the enzyme's importance in this cell lineage. eurekaselect.comresearchgate.net This observation has provided a rationale for developing PNP inhibitors as agents to control T-cell proliferation, particularly in conditions involving aberrant T-cell activity such as T-cell cancers, autoimmune diseases, and tissue transplant rejection. eurekaselect.comresearchgate.netcaymanchem.com
Studies have investigated the effects of this compound and its analogs on the proliferation of various cell lines, including those of T-cell origin. For instance, this compound and its methyl derivatives, AG-19-K1 and AG-3, were tested for their antiproliferative activity against a panel of tumor cell lines, including leukemia cell lines like JURKAT and K562, which are derived from T-cells and chronic myelogenous leukemia, respectively. researchgate.netirb.hr
Research indicates that while this compound itself showed moderate antiproliferative effects, some of its derivatives displayed more potent activity against tested tumor cells at certain concentrations. For example, AG-19-K1 inhibited the growth of JURKAT and K562 cells by approximately 80% at a concentration of 10⁻³ mol dm⁻³. At the same concentration, this compound and AG-3 inhibited cell proliferation by 40-50% in most tested lines, with the exception of MOLT-4 and HL-60 cells. researchgate.net
Table 1 summarizes the antiproliferative effects of this compound and two of its methyl derivatives on selected cell lines.
| Compound | Concentration (mol dm⁻³) | Cell Line | Growth Inhibition (%) | Source |
| This compound | 10⁻³ | JURKAT | 40-50 | researchgate.net |
| This compound | 10⁻³ | K562 | 40-50 | researchgate.net |
| This compound | 10⁻³ | AGS | 40-50 | researchgate.net |
| AG-19-K1 | 10⁻³ | JURKAT | ~80 | researchgate.net |
| AG-19-K1 | 10⁻³ | K562 | ~80 | researchgate.net |
| AG-19-K1 | 10⁻³ | AGS | ~80 | researchgate.net |
| AG-3 | 10⁻³ | JURKAT | ~55 | researchgate.netirb.hr |
| AG-3 | 10⁻³ | K562 | ~55 | researchgate.netirb.hr |
| AG-3 | 10⁻³ | AGS | 30-45 | irb.hr |
Another this compound analog, 9-deaza-9-(3-thienylmethyl)guanine (B156733) (PD 141955), demonstrated greater potency in inhibiting MOLT-4 cell growth compared to another analog, CI-972. The IC₅₀ values for inhibiting MOLT-4 cell growth in the presence of 10 µM 2'-deoxyguanosine (B1662781) were 0.061 µM for PD 141955 and 5.06 µM for CI-972. nih.gov PD 141955 also induced a markedly greater accumulation of dGTP in deoxyguanosine-treated MOLT-4 and CEM cells. nih.gov
Other Therapeutic Applications
The pharmacological properties of this compound and its derivatives have led to investigations into their potential therapeutic applications beyond direct T-cell modulation, particularly in areas where purine metabolism plays a significant role.
Psoriasis Treatment
Psoriasis is a chronic inflammatory skin disorder characterized by excessive proliferation of keratinocytes and involvement of immune cells, including T-cells. mdpi.comnih.gov Given the role of PNP inhibitors in controlling T-cell proliferation, this class of compounds has been investigated for the treatment of psoriasis. eurekaselect.com
Analogs of this compound have been explored for their potential in treating psoriasis. One such analog, 3-pyridinylmethyl-9-deazaguanine (BCX-34), is a purine nucleoside phosphorylase inhibitor that has been studied in clinical trials for psoriasis. eurekaselect.com The rationale for using PNP inhibitors in psoriasis stems from the pivotal role of PNP in T-cell proliferation; inhibiting PNP can lead to a reduction in T-cell levels, which are elevated in psoriatic lesions. eurekaselect.com
Research has indicated that PNP inhibitors may be useful for treating various T-cell related autoimmune diseases, including psoriasis. eurekaselect.com The development of PNP inhibitors has been pursued as a strategy to target the aberrant T-cell activity seen in this condition. eurekaselect.com
Table 2 summarizes the reported activity of a this compound analog in a psoriasis context, based on the available search results.
| Compound | Target/Mechanism | Application Area | Research Finding | Source |
| 3-pyridinylmethyl-9-deazaguanine (BCX-34) | Purine Nucleoside Phosphorylase inhibitor | Psoriasis | Used in clinical trials (topical and oral formulations) in psoriatic patients. | eurekaselect.com |
While BCX-34 is an analog of this compound and its use in psoriasis trials is documented, direct research specifically on this compound itself for psoriasis treatment is not detailed within the provided search results. The focus in the search results regarding psoriasis treatment with this compound related compounds is primarily on the analog BCX-34 and the general principle of PNP inhibition for T-cell mediated diseases like psoriasis.
Advanced Structural and Computational Studies of 9 Deazaguanine
Solution Structure Elucidation
Determining the precise structure of 9-deazaguanine in solution is a complex task due to the potential for different protonation states and tautomeric forms depending on the environmental conditions, such as pH. Spectroscopic methods, particularly Resonance Raman spectroscopy, in conjunction with isotopic labeling, have proven valuable in this endeavor.
Resonance Raman Spectroscopy for Solution Structure, Protonation State, and Tautomers
Resonance Raman (RR) spectroscopy, especially with UV excitation at 260 nm, has been utilized to investigate the solution structure of this compound. This technique is sensitive to the vibrational modes of molecules, providing fingerprints that can be correlated with specific structural features, protonation states, and tautomers. Studies employing RR spectroscopy at different pH values have helped to decipher the predominant species present in solution. nih.govtandfonline.com For instance, at physiological pH, the neutral form of this compound is reported to dominate the observed spectra, with the N1 position of the pyrimidine (B1678525) ring bearing a proton. nih.govtandfonline.comresearchgate.net At lower pH, protonation tends to occur at the N3 position, while at higher pH, deprotonation is observed at the N1 position. nih.govtandfonline.comresearchgate.net The proton at the N7 position of the purine (B94841) ring is reported to remain intact even at pH 12.5. nih.govtandfonline.comresearchgate.net
RR spectroscopy can also identify key vibrational modes that are indicative of hydrogen bonding interactions and changes in protonation within the purine ring upon binding to enzymes. nih.govtandfonline.com
Deuterium (B1214612) Labeling and Isotopic Shifts
Deuterium labeling is a powerful technique used in conjunction with vibrational spectroscopy to confirm structural assignments and identify protonation sites. By replacing hydrogen atoms with deuterium at specific positions within the this compound molecule, researchers can observe shifts in the experimental vibrational wavenumbers in the Resonance Raman spectra. nih.govtandfonline.com These isotopic shifts provide experimental evidence to support the predicted structures and protonation states. Comparing the experimental isotopic shifts with those computed through theoretical calculations allows for the confident identification of the species present at various pH levels. nih.govtandfonline.comresearchgate.net For example, the sensitivity of a specific vibrational mode in protonated this compound (9DAGH+) to deuterium labeling has confirmed the contribution of the –NH2 scissoring and N1–H vibrations, indicating this mode can report on hydrogen bonding interactions at the –NH2 position when this compound is bound to an enzyme. tandfonline.com
Quantum Chemical Calculations
Computational methods, particularly Density Functional Theory (DFT), play a vital role in complementing experimental spectroscopic studies. These calculations provide theoretical insights into the optimized structures, relative stabilities of different protonation states and tautomers, and the nature of hydrogen bonding interactions.
Density Functional Theoretical (DFT) Calculations for Structure and Protonation States
DFT calculations are widely used to compute the structures of molecules and predict their properties. For this compound, DFT has been employed to compute the structures of each possible protonation state and tautomer. nih.govtandfonline.comresearchgate.net These calculations help to understand the energetically favorable forms of the molecule under different conditions. By comparing the computed vibrational frequencies and isotopic shifts with experimental RR data, researchers can identify the predominant species in solution at various pH values. nih.govtandfonline.comresearchgate.net DFT calculations have supported the experimental findings regarding the protonation sites at different pH levels, indicating protonation at N3 at lower pH and deprotonation at N1 at higher pH, with the proton at N7 remaining. nih.govtandfonline.comresearchgate.net DFT calculations offer advantages in terms of speed and computational resources compared to some other ab initio methods. caltech.edu
Computational Analysis of Hydrogen Bonding Interactions
Computational analysis, often utilizing DFT or other quantum chemical methods, is essential for understanding the nature and strength of hydrogen bonding interactions involving this compound. These interactions are crucial for its recognition and binding to biological targets, such as enzymes. nih.govtandfonline.com Computational studies can identify potential hydrogen bond donors and acceptors within the molecule and predict the geometries and energies of these interactions. cam.ac.uk While general hydrogen bond strengths can range from 12 to 30 kJ/mol, computational analysis can provide more specific insights into the interactions of this compound in different environments, including enzyme active sites. cam.ac.ukcambridgemedchemconsulting.com These analyses can help explain how this compound interacts with specific amino acid residues in proteins, influencing its binding affinity and biological effects. pnas.org
Spectroscopic Characterization (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing the structure and dynamics of molecules in solution. While the provided search results did not offer extensive details specifically on NMR studies of this compound's solution structure, NMR is a standard method for structural elucidation of organic compounds, including nucleobase analogues. irb.hrpdx.eduuzh.ch NMR can provide information on the connectivity of atoms, their spatial arrangement, and the presence of different tautomers or protonation states through analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs). irb.hruzh.ch For instance, NMR spectra have been used to support the methylation sites of this compound derivatives. irb.hr Predicted 13C NMR spectra for this compound are available in databases. drugbank.com
| Technique | Information Provided | Key Findings for this compound |
| Resonance Raman Spectroscopy | Solution structure, protonation state, tautomers, vibrational modes | Predominant neutral form at physiological pH (N1 protonated); protonation at N3 (low pH), deprotonation at N1 (high pH); N7 proton intact. nih.govtandfonline.comresearchgate.net |
| Deuterium Labeling | Confirmation of protonation sites and structural assignments | Supports identification of species at various pH; confirms contribution of specific vibrations to spectral modes. nih.govtandfonline.comresearchgate.net |
| DFT Calculations | Optimized structures, relative energies, protonation states, vibrational frequencies | Computed structures and isotopic shifts align with experimental data; predict favorable protonation sites. nih.govtandfonline.comresearchgate.net |
| Computational Analysis of H-Bonding | Identification and characterization of hydrogen bonds | Helps understand interactions with biological targets like enzymes. nih.govtandfonline.comcam.ac.ukpnas.org |
| NMR Spectroscopy | Molecular structure, connectivity, tautomerism, dynamics | Used for structural characterization of this compound and its derivatives; supports methylation site assignments. irb.hrpdx.eduuzh.chdrugbank.com |
Future Directions and Research Gaps
Development of More Selective Analogs
A key challenge in developing therapeutic agents based on nucleoside analogs like 9-deazaguanine is achieving selectivity towards target enzymes or cells while minimizing effects on host pathways tandfonline.com. This compound is known to inhibit PNP, an enzyme involved in the purine (B94841) salvage pathway caymanchem.commedchemexpress.com. While inhibiting PNP can have therapeutic benefits, particularly in conditions involving T cell proliferation such as certain cancers, autoimmune diseases, and transplant rejection, inhibiting host PNP can also lead to undesired effects caymanchem.com.
Research efforts are focused on designing and synthesizing this compound analogs with improved selectivity profiles. This involves chemical modifications to the this compound structure to enhance binding affinity for specific target enzymes or to achieve preferential uptake or activity in diseased cells. Computational approaches, such as those utilizing the three-dimensional structure of target enzymes, are employed in the design process to predict how modifications might affect binding interactions researchgate.net. Studies have synthesized and evaluated the antiproliferative activity and PNP inhibitory properties of various this compound derivatives against different tumor cell lines researchgate.net. For instance, some derivatives have shown moderate antiproliferative activity against leukemia and solid tumor cell lines researchgate.net. The goal is to create analogs that are more potent inhibitors of target enzymes, potentially from pathogens or specific cell types, while having reduced activity against human host enzymes tandfonline.com.
Strategies for Improved Cell Membrane Permeability
The effectiveness of many potential therapeutic compounds, including nucleoside analogs, is limited by their ability to cross cell membranes to reach intracellular targets conductscience.comnih.govmdpi.com. Improving the cell membrane permeability of this compound and its analogs is a crucial area of research to enhance their bioavailability and intracellular concentration.
Various strategies are being explored to address this challenge. One approach involves modifying the chemical structure of this compound to make it more lipophilic, facilitating passive diffusion across the lipid bilayer nih.gov. Another strategy includes the design of prodrugs, where the this compound core is temporarily conjugated to a lipophilic moiety or a substrate recognized by membrane transporters nih.govmdpi.com. These prodrugs are designed to cross the cell membrane more readily and then be cleaved intracellularly to release the active this compound nih.govmdpi.com.
Furthermore, research into drug delivery systems is relevant. While not specific to this compound in the provided results, general approaches to enhance membrane permeability for drug delivery include the use of nanoparticles, cell-penetrating peptides, and physical methods like electroporation conductscience.comnih.govrsc.org. Applying these or similar strategies to this compound could potentially improve its intracellular delivery. The ability to predict a compound's permeability based on its structure is also an important area of computational research to guide the design of analogs with improved membrane transport properties mdpi.com.
Advanced Clinical Development for Therapeutic Applications
While this compound and its analogs have shown promise in preclinical studies, particularly as PNP inhibitors with potential applications in T cell-mediated diseases and certain cancers, their advanced clinical development status is not extensively detailed in the provided search results ontosight.aicaymanchem.comnih.gov. One analog, CI-972, a novel this compound analog PNP inhibitor, was reported to be under development as a T cell-selective immunosuppressive agent and showed activity in vivo in rats nih.gov.
Further advanced clinical development requires comprehensive studies to evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound and its promising analogs in human subjects. This involves moving from preclinical studies to Phase 1, 2, and 3 clinical trials to determine optimal dosages, assess therapeutic benefits, identify potential side effects, and compare their effectiveness against existing treatments. The lack of detailed information on advanced clinical trials in the search results suggests that this remains a significant research gap and a critical future direction for translating the preclinical findings into clinical therapies.
Exploration of New Therapeutic Targets
Beyond its established role as a PNP inhibitor, the exploration of new therapeutic targets for this compound and its analogs represents another important future direction. Nucleoside analogs can interfere with various cellular processes involving nucleic acid metabolism and enzyme activity ontosight.ai. Identifying novel targets could broaden the potential therapeutic applications of this compound.
Research is ongoing to understand the full spectrum of interactions between this compound and cellular enzymes and pathways. For example, studies investigating the interaction of this compound with enzymes involved in purine metabolism in pathogens like Plasmodium falciparum are exploring its potential as an antimalarial agent by targeting hypoxanthine-guanine-xanthine phosphoribosyltransferase nih.gov. Identifying such pathogen-specific targets could lead to the development of selective antimicrobial therapies tandfonline.comnih.gov. Furthermore, investigating the effects of this compound on DNA synthesis, repair, and other processes could reveal new avenues for its use in cancer treatment or other diseases ontosight.ai. The study of how these analogs affect gene expression, protein function, and metabolic pathways could uncover previously unrecognized therapeutic targets.
Integration of Multi-Omics Data for Comprehensive Understanding
Integrating multi-omics data is becoming increasingly crucial for a holistic understanding of complex biological systems and disease mechanisms frontiersin.orgrsc.orgnih.gov. For this compound research, integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide deeper insights into its mechanisms of action, identify biomarkers of response or resistance, and uncover potential new therapeutic targets or patient populations that might benefit from treatment.
By analyzing how this compound affects gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic profiles (metabolomics) within cells or tissues, researchers can gain a comprehensive view of the cellular response to the compound frontiersin.orgnih.gov. Integrating this with genomic data can help understand if genetic variations influence the compound's efficacy or toxicity frontiersin.org. This integrated approach can reveal complex interactions and regulatory networks that are not apparent from studying individual omics layers in isolation frontiersin.orgrsc.org. Challenges in multi-omics data integration include the high dimensionality and heterogeneity of the data, requiring sophisticated computational methods and frameworks for analysis uv.esarxiv.org. Future research should leverage these integrative approaches to fully elucidate the biological impact of this compound and guide its development as a therapeutic agent.
Compound Information
| Compound Name | PubChem CID |
| This compound | 135461003 |
Interactive Data Table Placeholder:
| Research Area | Key Findings (Example - Illustrative) | Future Direction/Gap |
| Development of More Selective Analogs | Some derivatives show moderate antiproliferative activity. researchgate.net | Design analogs with improved selectivity for target enzymes/cells. tandfonline.com |
| Strategies for Improved Cell Membrane Permeability | Chemical modifications and prodrug approaches are being explored. nih.govmdpi.com | Develop effective delivery systems and structural modifications. conductscience.comnih.govrsc.org |
| Advanced Clinical Development | One analog (CI-972) was under development as an immunosuppressant. nih.gov | Conduct comprehensive clinical trials to assess efficacy and safety in humans. |
| Exploration of New Therapeutic Targets | Potential as an antimalarial agent targeting HGXPRT in P. falciparum. nih.gov | Identify and validate novel cellular or pathogen-specific targets. ontosight.ainih.gov |
| Integration of Multi-Omics Data | Multi-omics provides a holistic view of biological systems. frontiersin.orgnih.gov | Apply integrated multi-omics analysis to understand this compound's effects. frontiersin.orgrsc.org |
Q & A
Q. What strategies improve this compound’s efficacy as a multi-substrate analog in PNP inhibition?
- Methodological Answer : Link this compound to phosphate mimics (e.g., difluoromethylene phosphonic acid) via spacer groups. This design mimics the transition state of PNP-catalyzed reactions. Validate using kinetic isotope effects (KIEs) and X-ray crystallography to confirm simultaneous binding to nucleoside and phosphate subsites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
